molecular formula C16H13N3OS B2520155 N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide CAS No. 2034246-49-4

N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2520155
CAS No.: 2034246-49-4
M. Wt: 295.36
InChI Key: QOOTUMJALMKUJW-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide has been reported to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit potent antitumor activity through the inhibition of mitochondrial complex I This suggests that the compound may interact with enzymes involved in mitochondrial energy production

Cellular Effects

The cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide are largely tied to its biochemical properties. Its ability to inhibit mitochondrial complex I suggests that it may influence cell function by affecting cellular energy metabolism . This could potentially impact various cellular processes, including cell signaling pathways and gene expression. Detailed studies on the cellular effects of this compound are currently lacking.

Molecular Mechanism

As mentioned earlier, it has been found to inhibit mitochondrial complex I, suggesting that it may exert its effects at the molecular level through this pathway This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2,3’-bipyridine-5-carboxaldehyde with thiophene-2-carboxamide under specific reaction conditions. The reaction typically requires a catalyst such as titanium tetrachloride (TiCl4) and is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves multicomponent reactions and cross-coupling reactions. These methods are efficient and scalable, making them suitable for large-scale production. For instance, the Suzuki cross-coupling reaction is widely used to synthesize thiophene derivatives by coupling aryl or heteroaryl boronic acids with thiophene-based substrates .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobipyridine derivatives, and various substituted thiophene compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide is unique due to its bipyridine moiety, which enhances its electronic properties and potential for coordination chemistry. This structural feature distinguishes it from other thiophene derivatives and contributes to its diverse applications in scientific research and industry .

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(15-4-2-8-21-15)19-10-12-5-6-14(18-9-12)13-3-1-7-17-11-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOTUMJALMKUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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